molecular formula C11H18ClN B2837367 (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 167704-56-5

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2837367
CAS No.: 167704-56-5
M. Wt: 199.72
InChI Key: FJHGZAVMOHPRGN-ACMTZBLWSA-N
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Description

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two allyl groups attached to a tetrahydropyridine ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diallylpyridine.

    Hydrogenation: The pyridine ring is subjected to hydrogenation under specific conditions to form the tetrahydropyridine ring. This step often requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the allyl groups or the tetrahydropyridine ring.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted tetrahydropyridine derivatives.

Scientific Research Applications

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride: This is a stereoisomer of the compound with different spatial arrangement of atoms.

    (2S,6S)-2,6-Diallylpiperidine hydrochloride: A similar compound with a piperidine ring instead of a tetrahydropyridine ring.

Uniqueness

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific stereochemistry and the presence of two allyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S,6S)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGZAVMOHPRGN-ACMTZBLWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC=CC(N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1CC=C[C@@H](N1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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